N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-(2-((1H-Indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a synthetic compound featuring a pyrazolo-oxazine core fused with a bicyclic system. Key structural elements include:
- A thioethyl-indole side chain at position 2, introducing sulfur-based lipophilicity and indole-mediated π-π stacking or hydrogen bonding.
- A carboxamide group at position 2, enhancing solubility and hydrogen-bonding capacity.
This compound is hypothesized to target neurological or oncological pathways due to its indole moiety and heterocyclic core, though specific biological data are pending further studies.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-17(14-10-16-21(20-14)7-3-8-23-16)18-6-9-24-15-11-19-13-5-2-1-4-12(13)15/h1-2,4-5,10-11,19H,3,6-9H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHBXSSFKVYFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCCSC3=CNC4=CC=CC=C43)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps One common approach starts with the preparation of the indole derivative, followed by the formation of the pyrazolo[5,1-b][1,3]oxazine ringKey reagents and conditions include the use of catalysts like palladium acetate (Pd(OAc)2) and bases such as potassium carbonate (K2CO3) in solvents like N-methyl-2-pyrrolidone (NMP) .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: This compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry .
Biology: In biological research, indole derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound could be explored for similar applications .
Medicine: Medicinal chemistry research focuses on the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases .
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis
| Property | Target Compound | S368-1101 |
|---|---|---|
| Core Structure | Pyrazolo[5,1-b][1,3]oxazine | Pyrazolo[5,1-c][1,4]oxazine |
| Substituents | Indole-thioethyl, carboxamide | Benzodioxole, 3-chlorophenylmethyl, carboxamide |
| Receptor Activity | Undetermined (theoretical affinity for serotonin/D2) | Dopamine D2 partial agonist (IC50: 320 nM) |
| Solubility | Likely moderate (thioether enhances lipophilicity) | High in DMSO, poor in aqueous buffers |
| Metabolic Stability (HLM) | Unknown | Moderate (t1/2: 45 min) |
Key Differences and Implications
Core Heterocycle and Ring Fusion: The target compound’s pyrazolo[5,1-b][1,3]oxazine core differs from S368-1101’s pyrazolo[5,1-c][1,4]oxazine in ring fusion positions.
Substituent Effects :
- The indole-thioethyl group in the target compound may enhance CNS penetration compared to S368-1101’s benzodioxole (associated with metabolic susceptibility) and 3-chlorophenylmethyl (contributing to D2 affinity) .
- The thioether linkage in the target compound could improve redox stability over S368-1101’s ether-based benzodioxole.
Pharmacokinetics :
- S368-1101’s moderate metabolic stability (t1/2: 45 min in human liver microsomes) suggests rapid clearance, whereas the target compound’s indole-thioethyl group might slow oxidation, extending half-life .
Biological Activity
N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates an indole moiety and a pyrazolo[5,1-b][1,3]oxazine ring structure, which are both known to exhibit significant pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(1H-indol-3-ylsulfanyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide. Its chemical formula is , and it has a molecular weight of 342.41 g/mol. The structure includes functional groups that are critical for its biological activity.
1. Antibacterial and Antifungal Properties
Recent studies have demonstrated that derivatives of this compound exhibit promising antibacterial and antifungal activities. For instance, modifications to the indole structure have been shown to enhance its efficacy against various bacterial strains and fungi. Research indicates that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. A study highlighted its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammatory processes. The IC50 values for COX-II inhibition ranged from 0.52 to 22.25 μM across various derivatives tested . Notably, one derivative exhibited over 64% inhibition in vivo compared to standard anti-inflammatory drugs .
3. Antitubercular Activity
The potential of this compound as an antitubercular agent has been explored as well. In vitro studies reported MIC values below 1.6 µg/mL against Mycobacterium tuberculosis, indicating strong activity against this pathogen . This suggests that the pyrazolo[5,1-b][1,3]oxazine scaffold may be beneficial in developing new treatments for tuberculosis.
Case Studies and Research Findings
Q & A
Q. Q: What are the key considerations for optimizing the synthesis of N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide to ensure high yields and purity?
A: Synthesis typically involves multi-step routes, including condensation of indole-thiol derivatives with pyrazolo-oxazine precursors. Critical parameters include:
- Reagent Selection : Use of mild bases (e.g., K₂CO₃) and environmentally friendly solvents (e.g., isopropyl alcohol) to reduce side reactions .
- Temperature Control : Reactions under ultrasonic activation at room temperature improve efficiency and atom economy .
- Purification : Chromatography or recrystallization to isolate intermediates, monitored via HPLC or TLC for purity validation .
Advanced SAR Studies
Q. Q: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the indole and pyrazolo-oxazine moieties in this compound?
A: Key methodologies include:
- Derivatization : Synthesize analogs with modifications to the indole-thioethyl chain (e.g., halogenation, alkylation) or pyrazolo-oxazine core (e.g., substitution at position 6 or 7) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) using enzyme inhibition assays or cellular viability screens .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like GSK-3β or serotonin transporters .
Basic Analytical Characterization
Q. Q: What analytical techniques are essential for confirming the structural integrity of this compound and its intermediates?
A:
- Spectroscopy :
- ¹H/¹³C NMR : Verify indole NH (δ 10–12 ppm) and pyrazolo-oxazine ring protons (δ 6–8 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
- Chromatography : UPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Biological Target Identification
Q. Q: How can researchers identify potential biological targets for this compound, given its hybrid indole-pyrazolo-oxazine structure?
A:
- Proteomic Profiling : Use affinity chromatography with immobilized compound derivatives to capture interacting proteins, followed by LC-MS/MS identification .
- Kinase Screening Panels : Test against a library of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .
- Transcriptomic Analysis : RNA-seq of treated cell lines to detect pathways modulated by the compound (e.g., apoptosis, oxidative stress) .
Advanced Data Contradictions
Q. Q: How should discrepancies between computational predictions (e.g., docking) and experimental bioactivity data be resolved?
A:
- Re-evaluate Force Fields : Adjust docking parameters (e.g., solvation models, flexibility of binding pockets) using software like Schrödinger .
- Validate Binding Modes : Perform SPR (surface plasmon resonance) to measure kinetic binding constants (KD) and compare with in silico results .
- Synthesize Control Analogs : Modify regions with conflicting data (e.g., indole substitution) to test SAR hypotheses .
Basic Green Chemistry Integration
Q. Q: What green chemistry principles can be applied to scale up synthesis sustainably?
A:
- Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or water .
- Catalyst-Free Reactions : Utilize ultrasonic or microwave-assisted synthesis to reduce reliance on metal catalysts .
- Waste Minimization : Employ continuous flow reactors for efficient mixing and reduced solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
